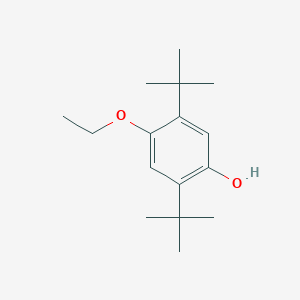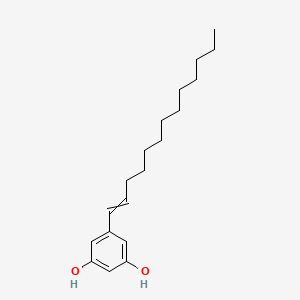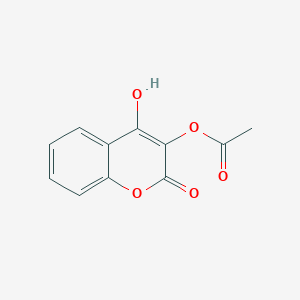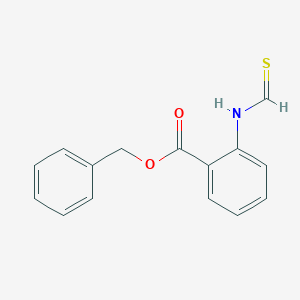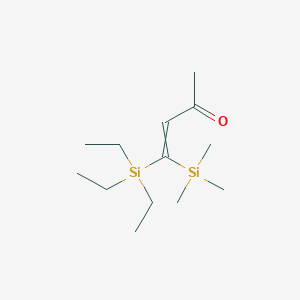![molecular formula C16H22O6 B14365040 Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate CAS No. 92119-03-4](/img/structure/B14365040.png)
Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1-ethoxycarbonylethoxy)benzene is an organic compound characterized by a benzene ring substituted with two ethoxycarbonylethoxy groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-ethoxycarbonylethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 1,4-dihydroxybenzene are replaced by ethoxycarbonylethoxy groups. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of 1,4-Bis(1-ethoxycarbonylethoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(1-ethoxycarbonylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethoxycarbonylethoxy groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: 1,4-Bis(1-carboxyethoxy)benzene
Reduction: 1,4-Bis(1-hydroxyethoxy)benzene
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(1-ethoxycarbonylethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(1-ethoxycarbonylethoxy)benzene involves its interaction with various molecular targets and pathways The ethoxycarbonylethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxycarbonylethoxy groups.
1,4-Diethoxybenzene: Contains ethoxy groups instead of ethoxycarbonylethoxy groups.
1,4-Bis(phenylethynyl)benzene: Features phenylethynyl groups instead of ethoxycarbonylethoxy groups.
Uniqueness
1,4-Bis(1-ethoxycarbonylethoxy)benzene is unique due to the presence of ethoxycarbonylethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
92119-03-4 |
|---|---|
Molekularformel |
C16H22O6 |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
ethyl 2-[4-(1-ethoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C16H22O6/c1-5-19-15(17)11(3)21-13-7-9-14(10-8-13)22-12(4)16(18)20-6-2/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
LPXIZZNURLXLEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC(C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



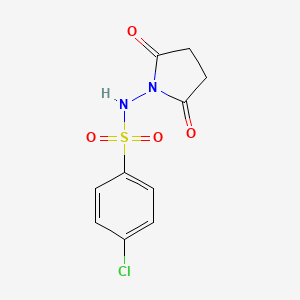
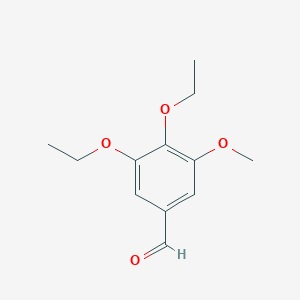
![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)

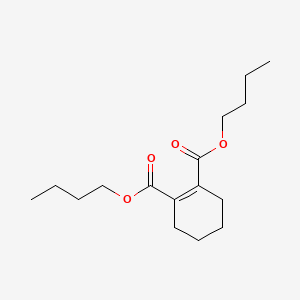
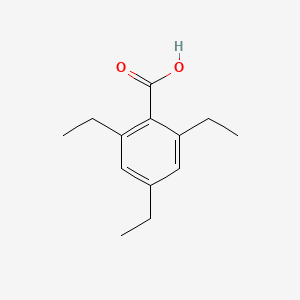
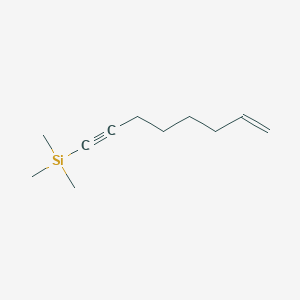
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
